2-(4-Chlorophenyl)-5-ethynylthiophene
Description
2-(4-Chlorophenyl)-5-ethynylthiophene is a thiophene derivative featuring a chlorophenyl substituent at the 2-position and an ethynyl group at the 5-position. The compound’s structure combines aromatic and alkyne functionalities, enabling diverse reactivity and applications in materials science and medicinal chemistry. Thiophene derivatives are known for their electroluminescent properties and biological activities, such as antifungal and antihypertensive effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethynylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClS/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h1,3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSPNUTMJOROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-ethynylthiophene typically involves the coupling of a 4-chlorophenyl halide with a thiophene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-chloroiodobenzene with 5-ethynylthiophene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-5-ethynylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethynylthiophene and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the properties of thiophene derivatives. Below is a comparative analysis:
Key Observations :
- Chlorophenyl vs. Fluorophenyl : The electron-withdrawing chlorine enhances electrophilic substitution reactivity compared to fluorine, which may improve binding in biological targets .
- Ethynyl vs. Oxadiazole : Ethynyl groups enable click chemistry applications, whereas oxadiazole rings improve thermal stability and luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
